molecular formula C12H10F5NO2 B2683017 (2,6-Difluorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034590-17-3

(2,6-Difluorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No.: B2683017
CAS No.: 2034590-17-3
M. Wt: 295.209
InChI Key: LVSPUHZXSVFBMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to DTAM involves the condensation of various aldehydes and acetophenones with laboratory-synthesized acid hydrazide . In a related study, the 2,2,2-trifluoroethoxy group was described as an alternative leaving group for hydrolytically unstable heteroaryl chlorides . This group provides improved shelf stability while maintaining reactivity toward nucleophiles in SNAr reactions .


Molecular Structure Analysis

The molecular structure of DTAM is characterized by the presence of a 2,6-difluorophenyl group, a 3-(2,2,2-trifluoroethoxy)azetidin-1-yl group, and a methanone group. Further structural analysis would require more specific data such as NMR or X-ray crystallography results.


Chemical Reactions Analysis

The 2,2,2-trifluoroethoxy group in compounds like DTAM has been shown to be tolerant to aqueous Suzuki conditions, permitting sequential Suzuki/SNAr processes inaccessible to the heterocyclic chlorides . This suggests that DTAM could potentially undergo similar reactions.

Scientific Research Applications

Environmental Biodegradability and Pollution Remediation

Polyfluoroalkyl chemicals, including compounds similar to (2,6-Difluorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, have been widely utilized in industrial and commercial applications due to their unique properties. However, these chemicals raise environmental concerns due to their persistence and toxic profiles. Research has focused on understanding the environmental fate, effects, and potential for microbial degradation of these precursors to mitigate pollution. A review by Liu and Avendaño highlights the importance of investigating microbial degradation pathways and the environmental impact of polyfluoroalkyl chemicals (Liu & Avendaño, 2013).

Advanced Oxidation Processes for Pollutant Degradation

The degradation of recalcitrant compounds, possibly including fluorinated compounds like this compound, through enzymatic reactions in the presence of redox mediators has been explored. Husain and Husain review the applications of redox mediators in enhancing the efficiency of enzymatic degradation of pollutants, offering a potential method for remediating environments contaminated with such compounds (Husain & Husain, 2007).

Methanotrophs in Bioremediation and Value Generation

Methanotrophs, capable of using methane as their carbon source, may also offer insights into the biodegradation or utilization of complex fluorinated compounds like this compound. Strong, Xie, and Clarke discuss the potential of methanotrophs in generating value from methane, hinting at the broader applications of bioremediation and biological transformation processes for environmental management (Strong, Xie, & Clarke, 2015).

Antioxidant Activity and Potential Therapeutic Applications

Flavonoids and other plant-derived compounds have been studied for their antioxidant properties, which could be relevant to the structure and activity of this compound. Research on compounds like fisetin demonstrates the potential for antioxidant activity in mitigating oxidative stress, suggesting avenues for exploring the therapeutic applications of fluorinated compounds (Naeimi & Alizadeh, 2017).

Developmental Toxicity and Environmental Impact

The developmental toxicity of perfluoroalkyl acids and their derivatives, including compounds structurally related to this compound, has been a concern. Lau, Butenhoff, and Rogers provide a review of the developmental effects of perfluoroalkyl compounds, underscoring the need for understanding the health risks associated with exposure to these persistent chemicals (Lau, Butenhoff, & Rogers, 2004).

Properties

IUPAC Name

(2,6-difluorophenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F5NO2/c13-8-2-1-3-9(14)10(8)11(19)18-4-7(5-18)20-6-12(15,16)17/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSPUHZXSVFBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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